m-Cresyl propionate
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Overview
Description
m-Cresyl propionate: is an organic compound that belongs to the class of esters. It is derived from m-cresol (3-methylphenol) and propionic acid. This compound is known for its pleasant odor and is often used in the fragrance industry. Its chemical structure consists of a benzene ring substituted with a methyl group and a propionate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification Reaction: m-Cresyl propionate can be synthesized through the esterification of m-cresol with propionic acid. This reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the removal of water, which drives the reaction towards ester formation.
Industrial Production Methods: In an industrial setting, the esterification process is often conducted in large reactors with continuous removal of water using azeotropic distillation. The use of catalysts like sulfuric acid or ion-exchange resins can enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: m-Cresyl propionate can undergo oxidation reactions, particularly at the methyl group on the benzene ring. Common oxidizing agents include potassium permanganate and chromic acid, leading to the formation of carboxylic acids.
Reduction: The ester group in this compound can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions. For example, nitration using nitric acid and sulfuric acid can introduce nitro groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Nitric acid, sulfuric acid.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro compounds.
Scientific Research Applications
Chemistry:
Synthesis of Fragrances: m-Cresyl propionate is used as an intermediate in the synthesis of various fragrance compounds due to its pleasant odor.
Polymer Industry: It can be used as a monomer or comonomer in the production of specialty polymers.
Biology and Medicine:
Antimicrobial Agents: Derivatives of this compound have been studied for their potential antimicrobial properties.
Pharmaceuticals: It can be used as an intermediate in the synthesis of pharmaceutical compounds.
Industry:
Solvents: this compound can be used as a solvent in various industrial applications.
Pesticides: It is used as an intermediate in the synthesis of certain pesticides.
Mechanism of Action
The mechanism of action of m-Cresyl propionate largely depends on its functional groups. The ester group can undergo hydrolysis to release m-cresol and propionic acid. m-Cresol can interact with cellular membranes, causing disruption and exhibiting antimicrobial properties. The aromatic ring can also participate in various biochemical pathways, leading to diverse biological effects.
Comparison with Similar Compounds
m-Cresol (3-Methylphenol): A precursor to m-Cresyl propionate, known for its antiseptic properties.
p-Cresol (4-Methylphenol): An isomer of m-cresol, used in the production of antioxidants and disinfectants.
o-Cresol (2-Methylphenol): Another isomer of m-cresol, used in the synthesis of resins and plasticizers.
Uniqueness of this compound:
Fragrance Industry: this compound is particularly valued for its pleasant odor, making it a preferred choice in the fragrance industry.
Versatility: Its ability to undergo various chemical reactions and serve as an intermediate in multiple industrial applications highlights its versatility.
Properties
CAS No. |
51233-77-3 |
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Molecular Formula |
C10H12O2 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
(3-methylphenyl) propanoate |
InChI |
InChI=1S/C10H12O2/c1-3-10(11)12-9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3 |
InChI Key |
BWVHRHNRHJKPAH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1=CC=CC(=C1)C |
Origin of Product |
United States |
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